molecular formula C10H19N3O5 B1674606 gamma-Glutamylornithine CAS No. 56523-61-6

gamma-Glutamylornithine

Cat. No.: B1674606
CAS No.: 56523-61-6
M. Wt: 261.28 g/mol
InChI Key: BBAYFIRFVORJLJ-BQBZGAKWSA-N
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Description

Gamma-Glutamylornithine is a compound that belongs to the family of gamma-glutamyl compounds. These compounds are characterized by the presence of a gamma-glutamyl bond, which is an amide linkage between the gamma-carboxyl group of glutamate and an amino group of another molecule, in this case, ornithine. This compound is involved in various biochemical processes and has significant implications in both health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Glutamylornithine can be synthesized through enzymatic reactions involving gamma-glutamyl transferases. These enzymes catalyze the transfer of the gamma-glutamyl group from glutathione to ornithine, forming this compound. The reaction typically occurs under physiological conditions, with optimal pH and temperature being crucial for enzyme activity .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce gamma-glutamyl transferases, which then catalyze the formation of this compound from glutamate and ornithine. This method is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Mechanism of Action

Gamma-Glutamylornithine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for maintaining cellular redox homeostasis and detoxifying xenobiotics. This compound is formed by the action of gamma-glutamyl transferases, which transfer the gamma-glutamyl group from glutathione to ornithine. The resulting compound can then undergo further reactions, such as hydrolysis or transpeptidation, to release glutamate and ornithine or form new gamma-glutamyl compounds .

Comparison with Similar Compounds

Properties

CAS No.

56523-61-6

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1S)-4-amino-1-carboxybutyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H19N3O5/c11-5-1-2-7(10(17)18)13-8(14)4-3-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1

InChI Key

BBAYFIRFVORJLJ-BQBZGAKWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CN

SMILES

C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN

Canonical SMILES

C(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN

Appearance

Solid powder

melting_point

209°C

56523-61-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

gamma-Glutamylornithine;  gamma-Glu-orn; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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